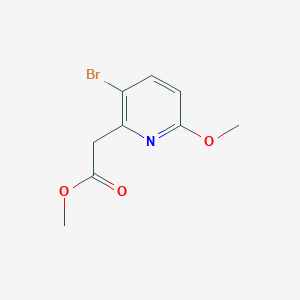

Methyl 3-bromo-6-methoxypyridine-2-acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

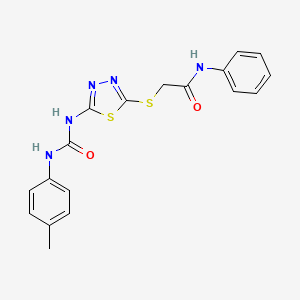

“Methyl 3-bromo-6-methoxypyridine-2-acetate” is a pyridine derivative. Pyridines are aromatic organic compounds with a six-membered ring structure, with five carbon atoms and one nitrogen atom . The “methyl”, “bromo”, “methoxy”, and “acetate” parts refer to the various substituents attached to the pyridine ring .

Molecular Structure Analysis

The molecular structure of “this compound” would consist of a pyridine ring with a bromine atom at the 3rd position, a methoxy group (-OCH3) at the 6th position, and a methyl acetate group (-COOCH3) at the 2nd position .Chemical Reactions Analysis

Pyridine derivatives can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, depending on the substituents present . The presence of electron-donating methoxy and electron-withdrawing bromo and acetate groups can influence the reactivity of the compound .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact molecular structure. Pyridine derivatives generally have a strong, unpleasant odor and are often liquid at room temperature .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactivity

Methyl 3-bromo-6-methoxypyridine-2-acetate is involved in various chemical syntheses and reactions. A study by Morgentin et al. (2009) elaborates on the efficient large-scale synthesis of related compounds, demonstrating the compound's role in developing heterocyclic analogues useful in chemical synthesis (Morgentin et al., 2009). Similarly, Hirokawa et al. (2000) describe an efficient synthesis method for related pyridine derivatives, highlighting the compound's importance in the synthesis of complex molecules (Hirokawa et al., 2000).

Role in Developing Pharmaceutical Agents

The compound also plays a role in the development of pharmaceutical agents. For instance, a study by Hutchinson et al. (2003) explores its use in creating potent antagonists for specific receptors, demonstrating its potential application in the development of new drugs (Hutchinson et al., 2003).

Involvement in Organic and Medicinal Chemistry Research

Further research in organic and medicinal chemistry showcases the compound's significance. For example, a study by Du et al. (2018) isolates new alkaloids from a plant, where derivatives of similar compounds show significant inhibitory effects on cancer cell proliferation (Du et al., 2018).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

methyl 2-(3-bromo-6-methoxypyridin-2-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO3/c1-13-8-4-3-6(10)7(11-8)5-9(12)14-2/h3-4H,5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAVPNSXBMMPAPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1)Br)CC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,3-Dimethyl-1-[4-(trifluoromethoxy)phenyl]azetidin-2-one](/img/structure/B2402286.png)

![N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2402289.png)

![2-[2-(4-Methoxyphenyl)-2-oxoethoxy]benzamide](/img/structure/B2402290.png)

![5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide](/img/no-structure.png)

![2-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide](/img/structure/B2402292.png)

![Methyl 4-[[4-(4-iodophenyl)-1,3-thiazol-2-yl]carbamoyl]benzoate](/img/structure/B2402296.png)

![2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2402297.png)

![7-[(2-Chlorophenyl)methyl]-3-methyl-8-{4-[(2-methylphenyl)methyl]piperazinyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2402303.png)

![2-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2402304.png)